

# Chemical Profile and Sources

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## Compound Focus: Girinimbine

CAS No.: 23095-44-5

Cat. No.: S590374

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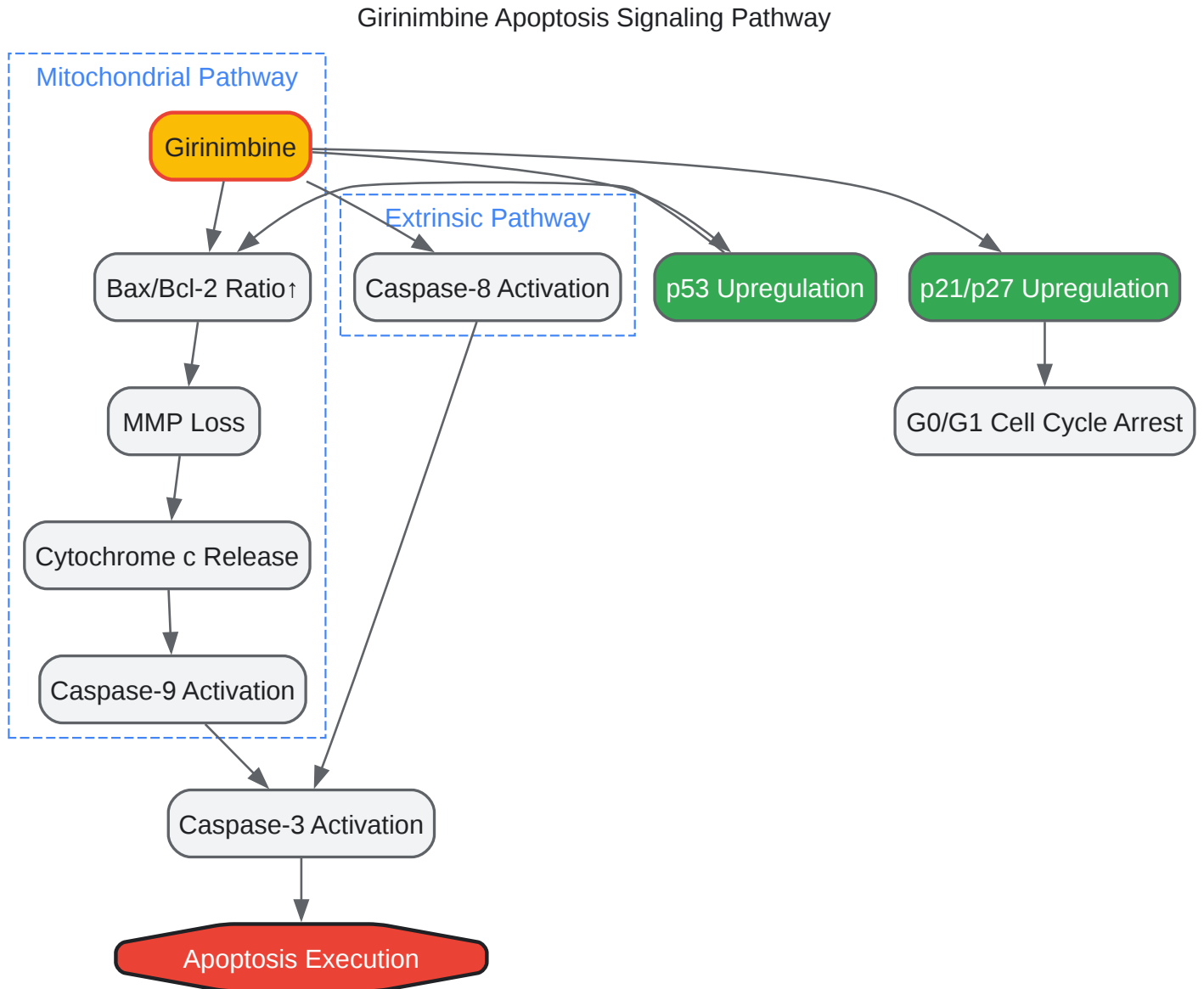
- **Chemical Classification:** **Girinimbine** is a **carbazole alkaloid**, specifically a pyranocarbazole [1] [2]. Its systematic name is 3,3,5-trimethyl-11H-pyrano[3,2-a]carbazole [1] [3].
- **Primary Source:** It was first isolated from the stem bark and root of *Murraya koenigii* [4] [1] [2]. It is also found in other plants within the Rutaceae family, such as *Clausena heptaphylla* and *Clausena dunniana* [1] [2].
- **Quantification:** **Girinimbine** is one of several carbazole alkaloids identified and quantified in *Murraya koenigii* leaves, with its content varying based on seasonal and geographical factors [5] [6].

## Anticancer Mechanisms of Action

**Girinimbine** exerts its anticancer effects through several well-documented pathways.

### Induction of Apoptosis

Apoptosis, or programmed cell death, is a primary mechanism by which **girinimbine** suppresses cancer growth. Key events in this process are summarized below and illustrated in the pathway diagram.



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**Girinimbine** triggers apoptosis via mitochondrial and receptor-mediated pathways, leading to cell death.

The following table summarizes the evidence for apoptosis induction across different cancer cell lines.

Cancer Cell Line	Experimental Model	Key Apoptotic Events Observed	Citation
HT-29 (Human colon cancer)	<i>In vitro</i>	Bax upregulation; Bcl-2 downregulation; activation of caspases 3 & 9; cytochrome c release; G0/G1 cell cycle arrest.	[4]
HepG2 (Human hepatocellular carcinoma)	<i>In vitro</i>	Caspase-3 activation; DNA fragmentation; G0/G1 cell cycle arrest; increased sub-G0/G1 population.	[2]
A549 (Human non-small cell lung cancer)	<i>In vitro</i>	Involvement of intrinsic & extrinsic pathways; ROS generation; activation of caspases 3 & 8; p53 upregulation.	[7]
SKOV3 (Human ovarian cancer)	<i>In vitro</i>	Increased Bax/Bcl-2 ratio; chromatin condensation; apoptotic bodies.	[8]

## Inhibition of Angiogenesis

**Girinimbine** inhibits new blood vessel formation (angiogenesis), which is critical for tumor growth and metastasis [1] [3]. The effects have been demonstrated in human umbilical vein endothelial cells (HUVECs) and zebrafish embryo models [1] [3].

- **Proliferation:** **Girinimbine** significantly and dose-dependently inhibits the proliferation of HUVECs [1] [3].
- **Migration & Invasion:** The compound effectively suppresses the migration and invasion capabilities of endothelial cells, essential steps in angiogenesis [1] [3].
- **Tube Formation:** **Girinimbine** disrupts the ability of endothelial cells to form capillary-like tubes *in vitro*, a key indicator of angiogenic potential [1] [3].
- **Protein Regulation:** A proteome profiler array showed that **girinimbine** mediates its anti-angiogenic effect by regulating the expression of both pro-angiogenic and anti-angiogenic proteins [1] [3].

## Anti-inflammatory Activity

Chronic inflammation is linked to cancer development, and **girinimbine** shows potent anti-inflammatory properties [4].

- **NO Inhibition:** It significantly and dose-dependently inhibits nitric oxide (NO) production in stimulated RAW 264.7 macrophage cells [4].
- **NF-κB Translocation:** **Girinimbine** inhibits the translocation of the key inflammatory regulator Nuclear Factor-kappa B (NF-κB) from the cytoplasm to the nucleus [4].
- **\*In Vivo\* Evidence:** In a mouse model of carrageenan-induced peritonitis, oral **girinimbine** pretreatment limited leukocyte migration and reduced levels of pro-inflammatory cytokines (IL-1beta and TNF-alpha) [4].

## Detailed Experimental Protocols

For researchers wishing to replicate key findings, here are summaries of standard methodologies used to evaluate **girinimbine**'s activity.

### Protocol 1: Cell Viability and Cytotoxicity (MTT and LDH Assays)

This protocol is used to determine the antiproliferative and cytotoxic effects of **girinimbine** [4] [2] [8].

- **Cell Seeding:** Seed cells (e.g., HT-29, HepG2, SKOV3) in 96-well plates at a density of  $1.5 \times 10^4$  to  $2.6 \times 10^4$  cells per well and culture for 24 hours.
- **Compound Treatment:** Treat cells with a range of **girinimbine** concentrations for specified time periods (e.g., 24, 48, 72 hours). Include a vehicle control (e.g., DMSO  $\leq 0.1\%$ ).
- **MTT Incubation:** Add MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
- **Solubilization:** Dissolve the formed formazan crystals with DMSO.
- **Absorbance Measurement:** Measure the absorbance at 570 nm using a microplate reader. Calculate the  $IC_{50}$  value.
- **LDH Measurement (Optional):** To assess cytotoxicity, measure the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium using a commercial kit [2].

### Protocol 2: Apoptosis Detection (Annexin V/PI Staining and DNA Fragmentation)

This protocol is used to detect and quantify apoptotic cells [4] [8] [7].

- **Cell Treatment:** Treat cells with the IC<sub>50</sub> concentration of **girinimbine** for a set time (e.g., 24 hours).
- **Cell Harvesting:** Harvest the cells (both adherent and floating) and wash twice with phosphate-buffered saline (PBS).
- **Staining:** Resuspend the cell pellet in a binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes in the dark.
- **Flow Cytometry:** Analyze the cells using a flow cytometer within 1 hour. viable cells (Annexin V<sup>-</sup>/PI<sup>-</sup>), early apoptotic (Annexin V<sup>+</sup>/PI<sup>-</sup>), late apoptotic (Annexin V<sup>+</sup>/PI<sup>+</sup>), and necrotic (Annexin V<sup>-</sup>/PI<sup>+</sup>).
- **DNA Laddering (Alternative):** Extract genomic DNA from treated cells, run it on an agarose gel, and visualize using UV light after staining to observe the characteristic DNA ladder pattern of apoptosis [2].

### Protocol 3: In Vivo Anti-angiogenesis (Zebrafish Embryo Model)

This protocol assesses the anti-angiogenic potential of **girinimbine** in a living organism [1] [3].

- **Embryo Collection:** Generate embryos from adult zebrafish via natural pairwise mating and collect them in the morning.
- **Compound Exposure:** Dechorionate the embryos and expose them to various concentrations of **girinimbine** (dissolved in DMSO, final concentration ≤0.1%) for 24 hours. Use a DMSO-only group as a control.
- **Fixation and Staining:** At the desired stage (e.g., 72 hours post-fertilization), fix the embryos and stain them with an antibody specific to endothelial cells.
- **Imaging and Analysis:** Visualize the intersegmental vessels (ISVs) and sub-intestinal veins (SIVs) using fluorescence microscopy. Score the inhibition of neo-vessel formation.

## Therapeutic Potential and Research Gaps

**Girinimbine** holds promise as a chemopreventive and chemotherapeutic agent due to its multi-targeted action against cancer hallmarks [4]. Its selective cytotoxicity towards cancer cells while sparing normal cells is a significant advantage [4] [2] [8].

- **Current Research Stage:** The existing body of evidence is robust but primarily preclinical, relying on *in vitro* cell culture and *in vivo* zebrafish models [4] [1] [2].
- **Critical Next Steps:** Future research must focus on **preclinical testing in mammalian models** (e.g., mice or rats) with human xenograft tumors to validate efficacy and safety in a more complex

biological system. Further investigation into its pharmacokinetics, bioavailability, and toxicological profile is essential to promote its development as a novel anticancer drug [2].

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To cite this document: Smolecule. [Chemical Profile and Sources]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b590374#what-is-girinimbine>]

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